molecular formula C13H10N4O4 B14271864 3-Hydroxy-1-(p-carboxyphenyl)-3-(p-nitrosophenyl)triazene

3-Hydroxy-1-(p-carboxyphenyl)-3-(p-nitrosophenyl)triazene

Cat. No.: B14271864
M. Wt: 286.24 g/mol
InChI Key: RXAPEMUIDJOKFU-MSUUIHNZSA-N
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Description

4-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazene group linked to a benzoic acid moiety, with a hydroxy and nitroso functional group attached to the phenyl ring. Its distinct structure makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid typically involves the reaction of 4-nitrosophenylhydrazine with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency. Purification methods such as recrystallization and chromatography are often employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the nitroso group may produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

4-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxy and nitroso groups, play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid
  • 4-[(1E)-3-(4-Bromophenyl)-3-oxo-1-propen-1-yl]benzoic acid

Uniqueness

4-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of both hydroxy and nitroso groups allows for diverse reactivity and potential applications in various fields. Compared to similar compounds, it offers a broader range of chemical transformations and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

(Z)-[(4-carboxyphenyl)hydrazinylidene]-(4-nitrosophenyl)-oxidoazanium

InChI

InChI=1S/C13H10N4O4/c18-13(19)9-1-3-10(4-2-9)14-16-17(21)12-7-5-11(15-20)6-8-12/h1-8,14H,(H,18,19)/b17-16-

InChI Key

RXAPEMUIDJOKFU-MSUUIHNZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)N/N=[N+](/C2=CC=C(C=C2)N=O)\[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN=[N+](C2=CC=C(C=C2)N=O)[O-]

Origin of Product

United States

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